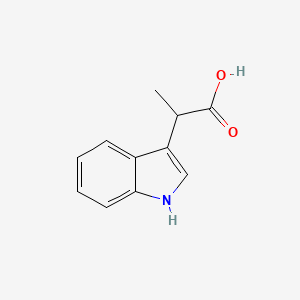

2-(1H-indol-3-yl)propanoic acid

説明

2-(1H-indol-3-yl)propanoic acid, also known as indole-3-propionic acid, is an organic compound belonging to the class of indolyl carboxylic acids. It is characterized by an indole ring attached to a propanoic acid chain. This compound is notable for its presence in various biological systems and its potential therapeutic applications .

作用機序

Target of Action

2-(1H-indol-3-yl)propanoic acid, also known as indolepropionic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . The specific targets of this compound include Group IIE secretory phospholipase A2 and Aspartate aminotransferase .

Mode of Action

The compound interacts with its targets, leading to various biological activities. Indole derivatives, including this compound, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

This compound is part of the indole-3-acetic acids group . These compounds are known to induce cell elongation in plant stems . The compound is also a Bronsted acid, capable of donating a hydron to an acceptor .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum biological activities . For instance, it has been found to inhibit the activity of certain enzymes, leading to potential antiviral and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain species of bacteria in the gastrointestinal tract, such as Clostridium sporogenes, can lead to the endogenous production of the compound .

生化学分析

Biochemical Properties

The indole nucleus in 2-(1H-indol-3-yl)propanoic acid has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives, such as this compound, have been shown to have a wide range of effects on various types of cells and cellular processes . For example, certain indole derivatives have been reported as antiviral agents, showing inhibitory activity against influenza A .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)propanoic acid typically involves the cyclization of indole derivatives. One common method includes the reaction of aniline hydrochloride with cyclopentanone-2-carboxylic acid ethyl ester under acidic conditions to form α-keto acid phenylhydrazone. This intermediate is then refluxed in an ethanol solution containing 20% sulfuric acid to yield indole-2-carboxylic acid-3-propanoic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid under reflux in 1-propanol has been reported to yield the corresponding indole derivatives in significant quantities .

化学反応の分析

Types of Reactions

2-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound into different indole-based structures.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include titanium(III) chloride for reductive amination and various oxidizing agents for oxidation reactions. Reaction conditions often involve ambient temperatures and specific solvents like toluene or ethanol .

Major Products

The major products formed from these reactions include various indole derivatives, such as tetrahydrofuran and hydrazone compounds .

科学的研究の応用

Pharmacological Applications

Antimycobacterial Activity

Indole propionic acid has been identified for its potential role in treating tuberculosis. A study demonstrated that it exhibited dose-dependent growth inhibition of Mycobacterium tuberculosis in vivo, significantly reducing bacterial loads in infected mice. The compound was well tolerated and showed promising pharmacokinetic properties, suggesting it could serve as an adjunct therapy in tuberculosis treatment regimens .

Cancer Immunotherapy

Research indicates that indole propionic acid may play a role in anticancer immunity. Its structural similarity to tryptophan suggests that it could influence immune responses against tumors. Preliminary studies have shown that derivatives of indole propionic acid can induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Oxidative Stress and Neurodegeneration

Indole propionic acid has demonstrated strong neuroprotective properties, particularly against oxidative stress-induced damage. In vitro studies show that it can protect neuronal cells from apoptosis caused by amyloid-beta peptide exposure, which is relevant for conditions like Alzheimer's disease. The compound modulates inflammatory pathways and enhances antioxidant defenses within neuronal cells .

Heart Failure Protection

Recent findings suggest that indole propionic acid may protect against heart failure with preserved ejection fraction (HFpEF). In mouse models, dietary supplementation with this compound improved diastolic function and reduced oxidative stress and inflammation. The mechanism appears to involve the enhancement of the nicotinamide adenine dinucleotide salvage pathway, indicating its potential for therapeutic management of heart conditions linked to metabolic dysregulation .

Metabolic Health

Gut Microbiota Interaction

Indole propionic acid is produced by gut microbiota from tryptophan and has been linked to various metabolic processes. It influences gut health and may help mitigate dysbiosis, a condition associated with numerous metabolic disorders. Studies have shown that this compound can improve intestinal barrier function and reduce inflammation, suggesting its utility in managing metabolic syndrome .

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-butyric acid: Another plant hormone used as a rooting agent.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

2-(1H-indol-3-yl)propanoic acid is unique due to its potent neuroprotective properties and its role in inhibiting beta-amyloid aggregation. Unlike other indole derivatives, it has shown significant potential in the treatment of neurodegenerative diseases .

生物活性

2-(1H-indol-3-yl)propanoic acid, commonly referred to as indole-3-propionic acid (IPA), is a compound derived from the metabolism of tryptophan by gut microbiota. This compound has garnered attention for its diverse biological activities, particularly in neuroprotection, antioxidant effects, and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of IPA, supported by case studies and research findings.

- Molecular Formula : C11H11N1O2

- Molecular Weight : 189.21 g/mol

- Log P : 2.15 (indicating moderate lipophilicity)

- Solubility : Soluble in water and organic solvents

Neuroprotective Effects

IPA has demonstrated significant neuroprotective properties in various studies. It has been shown to prevent oxidative stress and cell death in neuronal cells exposed to amyloid-beta peptide, a hallmark of Alzheimer's disease. Specifically, IPA protects against:

- Oxidative Stress : IPA acts as a potent scavenger of reactive oxygen species (ROS), preventing lipid peroxidation and neuronal death .

- Neurodegenerative Models : In animal models of Parkinson's disease, IPA modulated inflammatory and antioxidant pathways, showcasing its potential as a multifunctional neuroprotective agent .

Antioxidant Activity

IPA exhibits strong antioxidant properties, even more potent than melatonin in scavenging hydroxyl radicals without generating harmful intermediates . This ability to mitigate oxidative damage is crucial for maintaining cellular health and preventing chronic diseases.

Anti-inflammatory Properties

Research indicates that IPA can inhibit the synthesis of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. This property positions IPA as a potential therapeutic agent for conditions characterized by chronic inflammation, such as cardiovascular diseases and metabolic disorders .

Pharmacokinetics and Safety

In vivo studies have shown that IPA is well-tolerated in animal models. When administered at doses of 100 mg/kg, IPA did not produce adverse effects or abnormal behaviors in mice . Its pharmacokinetic profile suggests adequate oral bioavailability (30-33%), with plasma levels maintained above the minimum inhibitory concentration for significant durations .

Case Studies and Research Findings

特性

IUPAC Name |

2-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVIEMRKZPPPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2597-26-4 | |

| Record name | 2-(1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。